

Mass Spectrometry of 4-(4-Bromophenyl)tetrahydropyran-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran-4-ol

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Introduction

4-(4-Bromophenyl)tetrahydropyran-4-ol is a heterocyclic compound featuring a tetrahydropyran ring, a tertiary alcohol, and a brominated aromatic moiety. Its structural complexity makes it a valuable building block in medicinal chemistry and organic synthesis.^[1]^[2] Accurate structural confirmation is paramount in drug development, and mass spectrometry (MS) stands as a definitive analytical technique for this purpose. This guide provides an in-depth analysis of the expected mass spectrometric behavior of **4-(4-Bromophenyl)tetrahydropyran-4-ol**, focusing on electron ionization (EI) techniques. We will dissect the molecule's structural features to predict its fragmentation pathways, offering researchers a robust framework for identifying this and structurally similar compounds.

Core Structural Features & Physicochemical Properties

The fragmentation pattern of a molecule in mass spectrometry is a direct consequence of its chemical structure. The stability of the resulting fragment ions dictates the observed spectrum. For **4-(4-Bromophenyl)tetrahydropyran-4-ol**, four key features will govern its fragmentation: the bromine atom, the tertiary alcohol, the tetrahydropyran ring, and the phenyl group.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[3]
Molecular Weight	257.12 g/mol	[3][4]
Monoisotopic Mass	256.01 g/mol (for ⁷⁹ Br)	[4]
Structure	Tetrahydropyran ring with a 4-bromophenyl group and a hydroxyl group at the C4 position.	[3]

Key Structural Influences on Fragmentation:

- Bromine Isotope Pattern:** Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[5][6] Consequently, any fragment containing a bromine atom will manifest as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2).[5][7] This "M/M+2" pattern is a definitive signature for the presence of a single bromine atom.
- Tertiary Alcohol:** Tertiary alcohols are notoriously prone to dehydration, leading to the loss of a water molecule (18 Da).[8][9] The molecular ion peak for tertiary alcohols is often weak or entirely absent in EI-MS due to the rapid loss of water or alkyl groups.[8]
- Tetrahydropyran Ring:** As a cyclic ether, the tetrahydropyran ring can undergo characteristic ring-opening and cleavage reactions, often initiated by the charge localization on the ether oxygen.[10][11]
- Aromatic System:** The phenyl ring provides stability. Aromatic compounds typically show a more prominent molecular ion peak compared to their aliphatic counterparts.[8]
Fragmentation often involves cleavage of the bonds attached to the ring, preserving the stable aromatic cation.

Recommended Experimental Protocol: GC-MS Analysis

For a compound with the volatility of **4-(4-Bromophenyl)tetrahydropyran-4-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It provides separation

from potential impurities and starting materials before the analyte is introduced into the ion source, ensuring a clean mass spectrum.

Experimental Workflow Diagram



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Caption: GC-MS workflow for the analysis of **4-(4-Bromophenyl)tetrahydropyran-4-ol**.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the solid **4-(4-Bromophenyl)tetrahydropyran-4-ol** sample.^[3]
 - Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
 - Vortex the solution to ensure complete dissolution.
- Instrumentation: GC Conditions (Suggested)
 - GC System: A standard Gas Chromatograph equipped with a split/splitless injector.
 - Column: Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Instrumentation: MS Conditions (Suggested)
 - MS System: A quadrupole mass spectrometer.
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and allows for library matching.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

Analysis and Interpretation of the Mass Spectrum

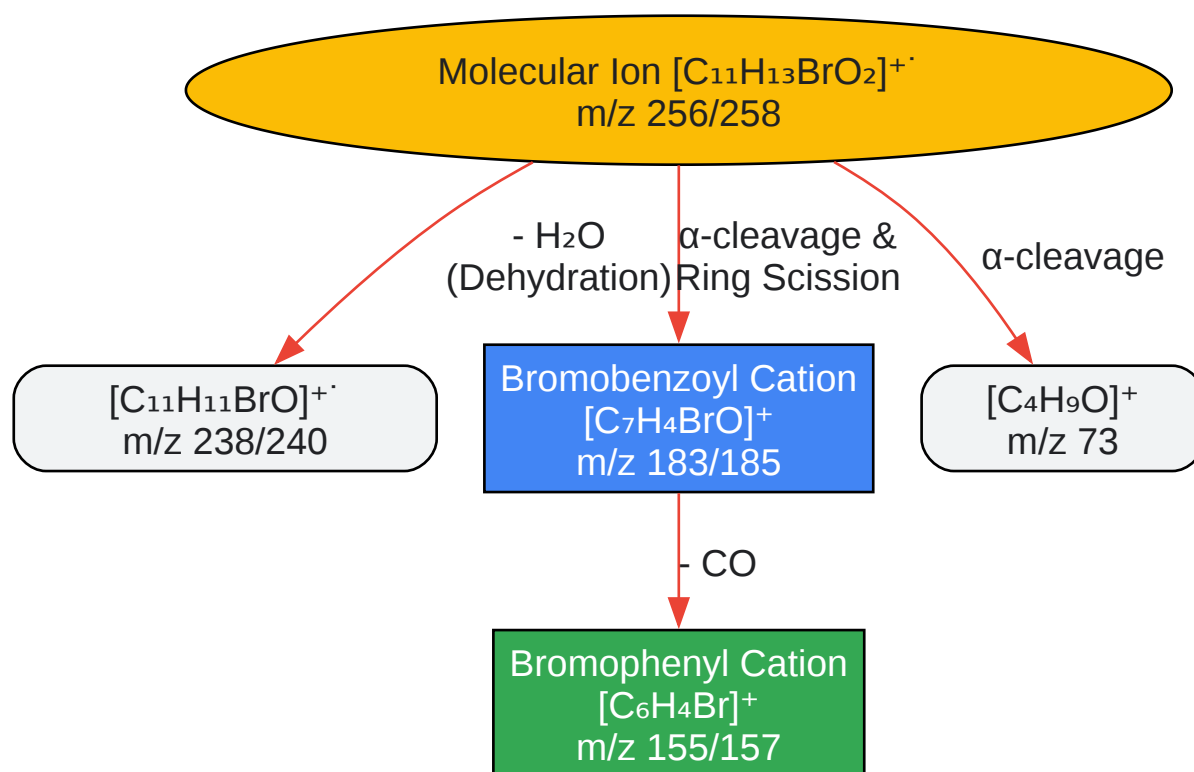
The EI mass spectrum of **4-(4-Bromophenyl)tetrahydropyran-4-ol** is predicted to be a composite of fragmentation events driven by its distinct functional groups. The following pathways are anticipated to be the most significant.

3.1 The Molecular Ion ($M^{\bullet+}$)

The first crucial observation is the molecular ion peak. Due to the presence of bromine, a characteristic doublet will appear at m/z 256 (corresponding to the ^{79}Br isotope) and m/z 258 (^{81}Br isotope).^[4] While tertiary alcohols often have a weak $M^{\bullet+}$ peak, the stability conferred by the aromatic ring may make this doublet observable, albeit at low intensity.

3.2 Major Fragmentation Pathways

The initial molecular ion is a radical cation that rapidly undergoes fragmentation to produce more stable ions.



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Caption: Predicted major fragmentation pathways for **4-(4-Bromophenyl)tetrahydropyran-4-ol** under EI-MS.

- Pathway A: Dehydration (Loss of H_2O) This is a classic fragmentation for alcohols.[9] The molecular ion loses a neutral water molecule (18 Da), resulting in a prominent ion doublet at m/z 238/240. This fragment, $[C_{11}H_{11}BrO]^+$, is a radical cation of the resulting unsaturated species.
- Pathway B: α -Cleavage and Ring Scission Alpha-cleavage involves the breaking of a bond adjacent to the carbon bearing the functional group.[9]
 - Formation of the Bromobenzoyl Cation: The most significant fragmentation is likely the cleavage of the C-C bond between the quaternary carbon and the tetrahydropyran ring carbons, coupled with subsequent rearrangement. This pathway leads to the formation of the highly stable bromobenzoyl cation, $[C_7H_4BrO]^+$. This will produce a very strong signal at m/z 183/185.[12] This is often the base peak in the spectra of similar aromatic ketones and alcohols.

- Formation of $[C_4H_9O]^+$: Cleavage of the bond between the quaternary carbon and the bromophenyl group would result in an ion at m/z 73.
- Pathway C: Secondary Fragmentation Primary fragment ions can undergo further fragmentation. The bromobenzoyl cation (m/z 183/185) can lose a neutral carbon monoxide molecule (CO, 28 Da) to form the bromophenyl cation, $[C_6H_4Br]^+$.[\[12\]](#) This will generate another characteristic isotopic doublet at m/z 155/157.

Summary of Predicted Mass Spectrum Data

The table below summarizes the key ions expected in the EI mass spectrum of **4-(4-Bromophenyl)tetrahydropyran-4-ol**. The relative abundance is a prediction based on established fragmentation principles.

m/z ($^{79}Br/^{81}Br$)	Ion Formula	Fragment Identity / Origin	Predicted Relative Abundance
256 / 258	$[C_{11}H_{13}BrO_2]^+$	Molecular Ion (M^{++})	Low to Absent
238 / 240	$[C_{11}H_{11}BrO]^+$	Loss of H_2O from M^{++} (Dehydration)	Moderate
183 / 185	$[C_7H_4BrO]^+$	Bromobenzoyl cation (α -cleavage)	High (likely Base Peak)
155 / 157	$[C_6H_4Br]^+$	Bromophenyl cation (Loss of CO from 183/185)	Moderate to High
73	$[C_4H_9O]^+$	Tetrahydropyran-derived fragment	Low to Moderate
57	$[C_4H_9]^+$ or $[C_3H_5O]^+$	Alkyl or oxygenated fragment from ring cleavage	Moderate

Conclusion

The mass spectrometric analysis of **4-(4-Bromophenyl)tetrahydropyran-4-ol** provides a wealth of structural information through predictable and logical fragmentation pathways. The

definitive isotopic signature of bromine (M/M+2 peaks) will be present in all bromine-containing fragments, simplifying spectral interpretation. The fragmentation is dominated by the formation of the stable bromobenzoyl cation (m/z 183/185), which is expected to be the base peak. The observation of this ion, along with the bromophenyl cation (m/z 155/157) and the product of dehydration (m/z 238/240), provides a self-validating system for confirming the molecular structure. This guide equips researchers with the foundational knowledge to confidently identify and characterize this compound, ensuring analytical integrity in their drug discovery and development endeavors.

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- To cite this document: BenchChem. [Mass Spectrometry of 4-(4-Bromophenyl)tetrahydropyran-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175024#mass-spectrometry-of-4-4-bromophenyl-tetrahydropyran-4-ol]

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